[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea
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Description
[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea is a useful research compound. Its molecular formula is C17H14FN5O and its molecular weight is 323.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone is 323.11823825 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A significant body of research has been dedicated to exploring the anticancer potential of tri-substituted pyrazole derivatives, including compounds structurally related to "3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone". These compounds have shown remarkable activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, and prostatic cancer. Some derivatives exhibited higher potency against these cell lines than standard drugs like doxorubicin, highlighting their potential to be developed into potent anticancer agents (Fahmy et al., 2016).
Photochromic Properties
The photochromic behavior of "3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone" and similar compounds has been a subject of interest. A study on a novel compound within this class revealed its potential as a photochromic material, characterized by changes in color upon exposure to light. This property was attributed to its unique structural features, including intermolecular hydrogen bonds, which could make it useful in various technological applications (Chai et al., 2005).
Synthesis and Structural Analysis
The synthesis and crystal structures of N-substituted pyrazolines, including derivatives similar to the compound , have been extensively studied. These works often involve condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. Such studies are crucial for understanding the molecular and crystal structure, providing insights into the dihedral angles formed between the pyrazole and the fluoro-substituted rings, which can inform further chemical modifications and applications (Loh et al., 2013).
Antimicrobial and Other Biological Activities
Research on the antimicrobial activities of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has shown that these compounds exhibit moderate to good antibiotic activities. This suggests their potential utility in developing new antimicrobial agents. Additionally, the synthesis of molecular hybrids containing thiazole pyrazole has been explored for their apoptosis-inducing ability, indicating potential applications in cancer treatment and drug design (Hamed et al., 2020).
Properties
IUPAC Name |
[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-8-6-12(7-9-14)16-13(10-20-21-17(19)24)11-23(22-16)15-4-2-1-3-5-15/h1-11H,(H3,19,21,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOZNOAWGNZNKY-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.